molecular formula C23H18FN3O2 B2445567 N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide CAS No. 1428348-13-3

N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Cat. No.: B2445567
CAS No.: 1428348-13-3
M. Wt: 387.414
InChI Key: HTCDEJPBBCPZQF-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and oncology research. Recent investigations have identified this compound as a key intermediate in the development of novel antiproliferative agents. Its core structure is based on the 2-oxo-3-phenylquinoxaline scaffold, which is known to be a versatile synthon for creating biologically active molecules . This compound has demonstrated promising antiproliferative activity against human colorectal cancer (HCT-116) cells. In vitro studies have shown that related 2-oxo-3-phenylquinoxaline derivatives can induce significant reductions in cancer cell viability, with one of the most potent analogs, compound 7j , exhibiting an IC 50 value of 26.75 ± 3.50 μg mL −1 . Treatment with these compounds leads to notable morphological changes in cancer cells, including nuclear disintegration and chromatin fragmentation, confirming the induction of apoptosis (programmed cell death) . The number of HCT-116 cells was shown to reduce dramatically after treatment, and the area covered by cells decreased from 41.9% in the control group to 17.6% in the treated group . The proposed mechanism of action for this class of compounds involves inhibition of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes pivotal for tumor invasion and metastasis . Molecular docking studies suggest that these molecules fit well into the enzymes' active site, with the phenyl ring occupying the S1 pocket, thereby potentially exerting a selective inhibitory effect . Beyond its explored role in cancer, the broader quinoxaline chemical class is also recognized for its pesticidal activities , including herbicidal, fungicidal, and insecticidal properties, highlighting the scaffold's versatility in agrochemical discovery . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-18-11-5-4-10-17(18)14-25-21(28)15-27-20-13-7-6-12-19(20)26-22(23(27)29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCDEJPBBCPZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, also known by its CAS number 1428348-13-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a quinoxaline moiety, which is known for its diverse biological activities. The molecular formula is C23H18FN3O2C_{23}H_{18}FN_3O_2, with a molecular weight of 401.41 g/mol. The compound's structure can be represented as follows:

N 2 fluorobenzyl 2 2 oxo 3 phenylquinoxalin 1 2H yl acetamide\text{N 2 fluorobenzyl 2 2 oxo 3 phenylquinoxalin 1 2H yl acetamide}

Research indicates that quinoxaline derivatives, including this compound, exhibit various biological activities through several mechanisms:

  • GPR6 Modulation : This compound has been identified as a modulator of GPR6, a G protein-coupled receptor implicated in neurological functions. GPR6 modulation can influence signaling pathways related to neurodegenerative diseases and mood disorders .
  • Antitumor Activity : Quinoxaline derivatives have shown promise as antitumor agents. Specific studies suggest that they may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties : Some quinoxaline derivatives demonstrate antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoxaline derivatives similar to this compound:

Antitumor Activity

A study conducted on various quinoxaline derivatives revealed that compounds with similar structures inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to cell death .

Antimicrobial Studies

In vitro studies demonstrated that quinoxaline derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, highlighting the efficacy of these compounds in combating bacterial infections .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
GPR6 ModulationInfluences neurodegenerative pathways
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against various pathogens

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide typically involves multi-step organic reactions that yield high-purity products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .

Anticonvulsant Activity

Recent studies have indicated that quinoxaline derivatives, including this compound, exhibit significant anticonvulsant properties. The mechanism involves modulation of neuronal voltage-sensitive sodium channels, which are critical in preventing seizure activity. In animal models, such as the maximal electroshock (MES) test, compounds in this class have shown protective effects against induced seizures .

Table 1: Anticonvulsant Activity of Quinoxaline Derivatives

CompoundMES Protection (%)Toxicity (Rotarod Test)
This compound50%No impairment
Phenytoin (Standard)75%No impairment

Anticancer Properties

Quinoxaline derivatives have also been evaluated for their anticancer activities. This compound has demonstrated cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound's IC50 values suggest it is comparable to established chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development .

Table 2: Cytotoxicity of Quinoxaline Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundHCT1161.9
This compoundMCF72.3
Doxorubicin (Standard)HCT1163.23

Antimicrobial Activity

In addition to its neuroprotective and anticancer properties, this compound has been screened for antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. Preliminary results suggest that certain derivatives possess significant antimycobacterial properties, making them candidates for further investigation in the treatment of tuberculosis .

Preparation Methods

Cyclization of 1,2-Diaminobenzenes

The quinoxalinone core is typically synthesized via cyclocondensation of 1,2-diaminobenzenes with α-keto esters or α-diketones. For example, reacting 1,2-phenylenediamine with phenylglyoxylic acid in acetic acid under reflux yields 3-phenylquinoxalin-2(1H)-one. This method, however, often requires harsh conditions (e.g., 120°C for 12 h) and yields ~60%.

Oxidation of Thioether Precursors

An alternative approach involves oxidizing thioether intermediates. In a procedure adapted from, treatment of N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide with NaIO₄ in water/DCM under reflux for 2 h yields a sulfone derivative, which undergoes cyclization to form the quinoxalinone. This method achieves 67% yield after flash chromatography (DCM/MeOH 95:5).

Functionalization at the Quinoxalinone C-3 Position

Direct Phenyl Substitution

Introducing the phenyl group at C-3 is achieved via Ullmann coupling or nucleophilic aromatic substitution. For instance, treating 3-chloroquinoxalin-2(1H)-one with phenylboronic acid under Pd catalysis (Pd(OAc)₂, SPhos ligand, K₂CO₃ in toluene/EtOH) at 80°C for 24 h affords 3-phenylquinoxalin-2(1H)-one in 72% yield.

Chlorination Followed by Cross-Coupling

Patents describe chlorination of 4-hydroxyquinoxalin-2(1H)-one using POCl₃ in DMF at 0–5°C, yielding 3-chloro-4-hydroxyquinoxalin-2(1H)-one, which is then coupled with phenylzinc reagents via Negishi coupling. This two-step process achieves 65% overall yield.

Acetamide Side Chain Installation

Amide Coupling via Activated Intermediates

The acetamide moiety is introduced through nucleophilic acyl substitution. A representative method involves reacting 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetic acid with 2-fluorobenzylamine using HATU/DIPEA in DMF at room temperature for 6 h, yielding the target compound in 78% purity.

Stepwise Alkylation and Amination

Alternatively, alkylation of 2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)ethyl bromide with 2-fluorobenzylamine in the presence of K₂CO₃ in acetonitrile at 60°C for 8 h provides the acetamide in 68% yield after recrystallization from ethanol.

Optimization Strategies and Challenges

Solvent and Base Selection

The choice of base significantly impacts yield and purity. Lithium hydroxide in DMA enhances reaction efficiency during sulfonamide formation, while lutidine in n-butanol improves amide coupling kinetics. Polar aprotic solvents like DMF or DMA are preferred for their ability to solubilize intermediates.

Purification Techniques

Flash chromatography (SiO₂, DCM/MeOH 95:5) effectively isolates the target compound, whereas recrystallization from ethanol/water mixtures (7:3 v/v) enhances crystallinity.

Comparative Analysis of Synthetic Methods

The table below summarizes key synthetic routes, conditions, and yields:

Step Reagents/Conditions Yield (%) Purity (%) Source
Quinoxalinone cyclization NaIO₄, H₂O/DCM, reflux, 2 h 67 >95
Phenyl introduction Pd(OAc)₂, SPhos, K₂CO₃, 80°C, 24 h 72 98
Acetamide coupling HATU, DIPEA, DMF, rt, 6 h 78 97
Alkylation-amination K₂CO₃, CH₃CN, 60°C, 8 h 68 95

Structural Characterization and Validation

Crystallographic Studies

Single-crystal X-ray diffraction of related compounds confirms the L-shaped conformation of the quinoxalinone-acetamide system, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure. The dihedral angle between the quinoxaline and phenyl rings is 2.07°, indicating minimal steric hindrance.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.0 Hz, 1H, quinoxaline-H), 7.89–7.45 (m, 8H, aromatic), 4.52 (s, 2H, CH₂CO), 4.34 (d, J = 5.6 Hz, 2H, NCH₂).
  • ¹³C NMR : δ 169.8 (C=O), 161.2 (C-F), 154.3 (quinoxaline-C2), 134.2–115.7 (aromatic carbons).

Q & A

Q. Basic Research Focus

  • In Vivo Anticonvulsant Screening : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents. Doses (30–100 mg/kg) are administered intraperitoneally, with seizure latency and mortality rates quantified .
  • Statistical Analysis : ED₅₀ values calculated using probit analysis; significance determined via ANOVA (p < 0.05) .

How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact pharmacological efficacy?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

  • Fluorine Substitution : Enhances blood-brain barrier penetration compared to chloro analogs due to smaller atomic radius and lipophilicity (logP: 2.8 vs. 3.2) .
  • Quinoxalinone Modifications : 2-oxo groups improve anticonvulsant activity by stabilizing hydrogen bonding with GABA_A receptors .
    Methodology :
  • Comparative Pharmacokinetics : LC-MS/MS quantifies plasma/brain concentration ratios (e.g., 2-fluorobenzyl derivative shows 1.5× higher brain uptake than 4-chloro analogs) .

What molecular mechanisms underlie its interaction with neurological targets (e.g., GABA receptors)?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina simulations reveal binding to GABA_A’s β3 subunit (binding energy: −9.2 kcal/mol), with the fluorobenzyl group occupying a hydrophobic pocket .
  • In Vitro Patch Clamp : Inhibits GABA currents in HEK293 cells expressing α1β2γ2 receptors (IC₅₀: 12 µM) .
    Contradictions : Discrepancies between docking predictions and electrophysiological data may arise from dynamic allosteric modulation not captured in static models .

How should researchers address contradictions between in silico predictions and experimental bioactivity data?

Advanced Research Focus
Case Example : A docking study predicts strong BACE1 inhibition (Ki: 50 nM), but in vitro assays show weak activity (IC₅₀: 10 µM).
Resolution Strategies :

  • Solvent Effects : Simulate explicit water molecules in MD simulations to account for solvation energy discrepancies .
  • Proteolytic Stability : Test compound degradation in assay buffers via HPLC to rule out false negatives .

What computational approaches are recommended for optimizing its pharmacokinetic profile?

Q. Advanced Research Focus

  • ADMET Prediction : SwissADME estimates moderate CYP3A4 inhibition risk (Probability > 0.7), necessitating metabolite identification via LC-HRMS .
  • Free Energy Perturbation (FEP) : Guides fluorination at specific positions to reduce hERG affinity (ΔΔG: −2.1 kcal/mol for 2-fluoro vs. 3-fluoro) .

How can enzyme inhibition assays be designed to validate its role in neurodegenerative pathways?

Q. Advanced Research Focus

  • BACE1 Inhibition Protocol :
    • Substrate : Fluorescently labeled APP peptide (Km: 20 µM).
    • Assay Conditions : pH 4.5, 37°C, 1 hr incubation.
    • Data Analysis : IC₅₀ derived from nonlinear regression of fluorescence quenching curves (R² > 0.98) .
  • Counter-Screening : Test selectivity against cathepsin D to rule off-target effects .

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